

Application Note: Analytical Strategies for 2-Morpholin-4-yl-propylamine Quantification

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

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Executive Summary & Analyte Profiling

2-Morpholin-4-yl-propylamine (CAS 1005-04-5), also known as 4-(2-aminopropyl)morpholine, presents unique analytical challenges due to its physicochemical duality.^[1] It contains a secondary amine within the morpholine ring (masked) and a reactive primary amine on the propyl chain.

Critical Analytical Attributes:

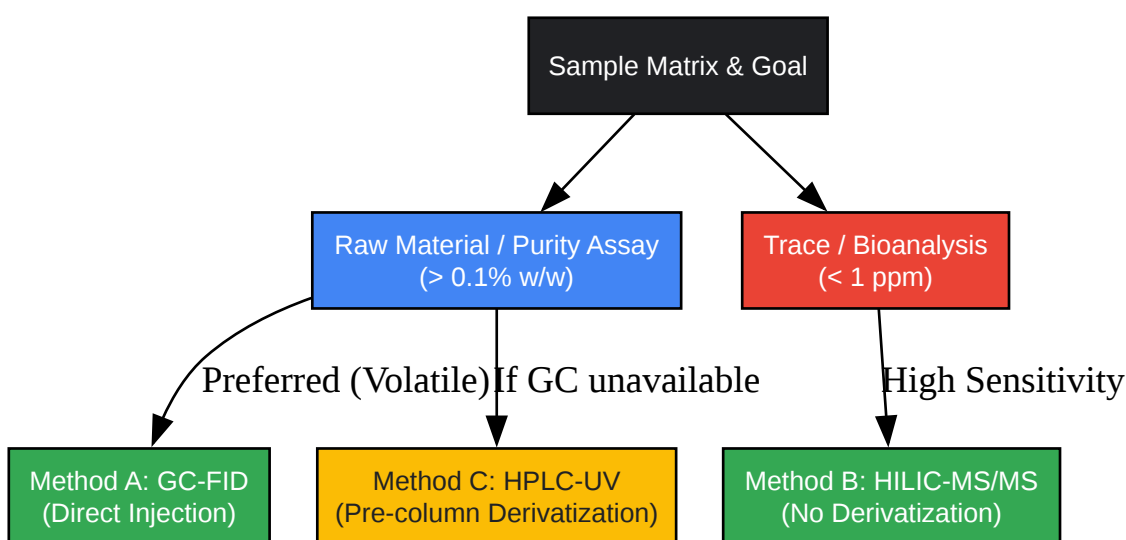
- **Polarity:** High.^[1] The molecule is highly water-soluble, making retention on standard C18 Reversed-Phase (RP) columns difficult without ion-pairing agents.^[1]
- **Chromophore:** Weak. It lacks a conjugated -system, rendering standard UV detection (254 nm) ineffective.^[1]
- **Reactivity:** The primary amine is prone to absorbing atmospheric CO to form carbamates, leading to "ghost peaks" or quantitation errors if samples are not handled under inert conditions.

- Basicity: High pKa (estimated ~9.8-10.3).[1] Significant peak tailing occurs on non-deactivated silica surfaces due to silanol interactions.[1]

This guide outlines two distinct validated workflows: GC-FID for raw material assay (purity >98%) and HILIC-MS/MS for trace quantification in complex matrices.[1]

Method Selection Logic

The choice of method depends strictly on the sensitivity required and the matrix complexity.



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sensitivity requirements.

Protocol A: High-Throughput GC-FID (Purity & Assay)

Rationale: Gas Chromatography is the gold standard for this analyte because it is sufficiently volatile. FID provides a universal response roughly proportional to carbon mass, bypassing the UV detection issue.

Chromatographic Conditions

Parameter	Specification
System	Agilent 8890 GC or equivalent with FID
Column	Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm)
Why this column?	These columns utilize base-deactivated stationary phases.[1][2] Standard PDMS columns (e.g., DB-5) will result in severe peak tailing due to the basic amine interacting with active sites.[1]
Carrier Gas	Helium @ 1.5 mL/min (Constant Flow)
Inlet	Split (50:1), 250°C. Liner: Base-deactivated wool (Restek Sky or equivalent).[1][2]
Detector	FID @ 300°C. H2: 30 mL/min, Air: 400 mL/min. [1][2]
Injection Vol	1.0 µL

Temperature Program

- Initial: 60°C (Hold 2 min) — Traps the volatile amine.
- Ramp 1: 15°C/min to 220°C.
- Final: 220°C (Hold 5 min) — Elutes heavier impurities.[1]

Sample Preparation (Critical)[2]

- Diluent: Methanol with 0.1% KOH.
 - Expert Insight: The addition of KOH ensures the amine remains in its free base form, preventing salt formation which can degrade peak shape in GC.
- Concentration: Prepare standard at 1.0 mg/mL.

- Handling: Flush vials with Nitrogen before capping to prevent carbamate formation from air.
[1]

Protocol B: HILIC-MS/MS (Trace Analysis)[1][2]

Rationale: For biological matrices (plasma) or trace impurity analysis, GC is often not sensitive enough.[1] Reversed-phase LC fails to retain this polar molecule.[1][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is the required mode.[3][4]

Chromatographic Conditions

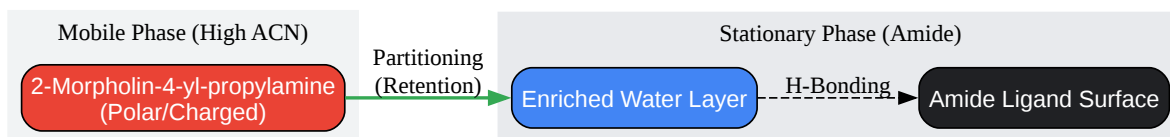
Parameter	Specification
Column	Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 μ m)
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.[1][2]0)
Mobile Phase B	Acetonitrile (LC-MS Grade)
Flow Rate	0.4 mL/min
Temp	40°C

Gradient Table[1][2]

Time (min)	% A (Aqueous)	% B (Organic)	State
0.0	5	95	Loading (High Organic for HILIC retention)
1.0	5	95	Hold
6.0	40	60	Elution
7.0	40	60	Wash
7.1	5	95	Re-equilibration
10.0	5	95	End

MS/MS Parameters (MRM Mode)

- Ionization: ESI Positive Mode.
- Precursor Ion: $[M+H]^+ = 145.1$ m/z.[1]
- Product Ions:
 - Quantifier: 100.1 m/z (Morpholine ring fragment).[1]
 - Qualifier: 56.1 m/z (Propyl amine chain fragment).[1]



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Figure 2: HILIC retention mechanism.[1][2] The polar analyte partitions into the water-enriched layer formed on the Amide surface, enabling retention that is impossible on C18.

Alternative Protocol: HPLC-UV via Derivatization[1][2]

If MS is unavailable, you cannot reliably detect this molecule at low levels using UV.[1] You must derivatize the primary amine.[5][6]

Reagent: OPA (o-Phthalaldehyde) + 2-Mercaptoethanol.[1] Reaction: Instantaneous reaction with primary amines to form a highly fluorescent isoindole derivative (Ex: 340 nm, Em: 450 nm). [1]

Protocol:

- Mix: 10 μ L Sample + 10 μ L OPA Reagent.

- Wait: 1 minute (room temp).
- Inject: Immediately onto a C18 Column (e.g., Agilent Zorbax Eclipse Plus).[1]
- Detection: Fluorescence or UV at 340 nm.[1] Note: The derivative is less stable; automated on-line derivatization (autosampler program) is recommended.[1]

Validation Parameters (FDA/ICH Guidelines)

To ensure data integrity, the following acceptance criteria must be met during validation:

- System Suitability:
 - GC-FID: Tailing factor < 1.5.[1] (If > 1.5, trim column or replace liner).[1]
 - HILIC: Retention time %RSD < 1.0%.[1]
- Linearity:
 - Requires
[1][7]
 - Range: 80% to 120% of target concentration.
- Accuracy (Recovery):
 - Spike samples at 50%, 100%, and 150%.
 - Acceptance: 98.0% – 102.0% recovery.[1]
- Specificity:
 - Inject a blank.[1] No interference > 1% of analyte area at the retention time.

References

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